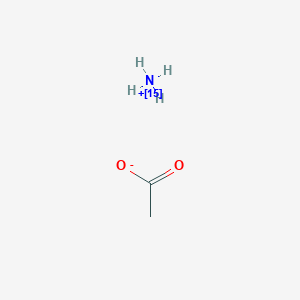

Ammonium-15N acetate

Descripción general

Descripción

Ammonium-15N acetate is a nitrogen-15 isotope-labeled compound with the molecular formula CH3CO215NH4. It is widely used in various scientific research fields due to its unique isotopic properties. The compound is particularly valuable in studies involving nitrogen cycling, metabolic pathways, and isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium-15N acetate can be synthesized by reacting acetic acid with ammonium-15N hydroxide. The reaction is typically carried out under controlled conditions to ensure high isotopic purity. The general reaction is as follows:

CH3COOH+NH315N→CH3COO415NH

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity acetic acid and ammonium-15N hydroxide. The reaction is conducted in large reactors with precise temperature and pH control to achieve the desired isotopic enrichment.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Products may include carbon dioxide, water, and nitrogen oxides.

Reduction: Reduced forms of the acetate group.

Substitution: Various substituted ammonium compounds.

Aplicaciones Científicas De Investigación

Biochemical Research

Ammonium-15N acetate serves as a crucial nitrogen source in various biochemical reactions. Its applications include:

- Nitrogen Metabolism Studies : The compound is used to trace nitrogen incorporation into amino acids and proteins. For instance, studies have shown that nearly 90% of the label from ingested ammonium acetate is incorporated into urea within 30 minutes, highlighting its role in nitrogen cycling within the body .

- Enzyme Interaction Studies : It interacts with enzymes like glutamine synthetase and glutamate dehydrogenase, facilitating the assimilation of ammonium into amino acids.

Microbial Ecology

The compound has been instrumental in studying microbial communities and their nitrogen utilization:

- Impact on Microbial Dynamics : Research indicates that ammonium and acetate influence microbial community dynamics significantly. For example, high ammonia levels can shift metabolic pathways in thermophilic cultures, affecting processes like methanogenesis.

- Nitrogen Tracing Studies : this compound is extensively used to track nitrogen uptake by microorganisms such as Nitrosomonas europaea, which oxidizes ammonium ions labeled with to produce detectable nitrite over time.

Environmental Science

In environmental studies, this compound is employed to understand nitrogen transformations:

- Nitrogen Cycle Analysis : The analysis of ratios provides insights into global nitrogen cycling processes. Advanced mass spectrometry techniques allow for efficient determination of nitrogen species in various environments .

Medical Research

In pharmacokinetics and drug metabolism studies, this compound is utilized to track the distribution and metabolism of nitrogen-containing drugs:

- Metabolic Pathway Tracing : The compound aids in understanding how drugs are metabolized in the body by tracing the incorporation of nitrogen into metabolic products .

Case Study 1: Nitrogen Metabolism in Mammalian Cells

A study utilized this compound to investigate amino acid metabolism in cultured mammalian cells. The research demonstrated that treatment with L-asparaginase resulted in the quantitative transformation of -labeled asparagine into aspartate and ammonium, showcasing the compound's utility in enzyme activity assays .

Case Study 2: Soil Nutrient Cycling

In agricultural research, ammonium acetate extraction has been used to determine exchangeable base cations in soil samples. A case study showed that using atomic absorption spectrophotometry (AAS) with ammonium acetate provided reliable data on soil nutrient availability, aiding in sustainable farming practices .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of ammonium-15N acetate involves its incorporation into various biochemical pathways. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen within a system. This is particularly useful in studies of nitrogen metabolism and cycling.

Comparación Con Compuestos Similares

Ammonium-15N chloride: Another nitrogen-15 labeled compound used in similar applications.

Ammonium-15N nitrate: Used in studies of nitrogen cycling and isotopic labeling.

Ammonium-15N carbonate: Employed in various chemical and biological research applications.

Uniqueness: Ammonium-15N acetate is unique due to its acetate group, which allows it to participate in a wider range of chemical reactions compared to other ammonium-15N compounds. This makes it particularly versatile for use in various scientific research fields.

Actividad Biológica

Ammonium-15N acetate is a stable isotope-labeled compound that plays a significant role in biological research, particularly in the study of nitrogen metabolism. Its unique properties allow researchers to trace nitrogen pathways in various organisms, providing insights into metabolic processes essential for growth and development.

- Molecular Formula : C₂H₇¹⁵NO₂

- CAS Number : 86451-35-6

- Appearance : White crystalline solid, highly soluble in water.

Biological Significance

This compound serves as a nitrogen source in biological systems and is particularly valuable in studies involving:

- Nitrogen Metabolism : It is incorporated into metabolic pathways, allowing for the tracking of nitrogen fluxes during processes such as amino acid synthesis and protein metabolism.

- Nitrogen Tracing Studies : The incorporation of the nitrogen-15 isotope enables researchers to monitor the uptake, utilization, and fate of nitrogen in living organisms, including plants, animals, and microorganisms.

The biological activity of this compound is primarily linked to its role in metabolic pathways:

-

Uptake and Assimilation :

- Organisms absorb ammonium ions (NH₄⁺) from their environment.

- The nitrogen is then incorporated into amino acids through transamination reactions.

- Metabolic Pathways :

Study 1: Nitrogen Cycling in Microbial Communities

A study investigated the use of this compound to trace nitrogen cycling in microbial communities. Researchers found that Nitrosomonas europaea oxidized NH₄⁺ to nitrite (NO₂⁻) with a mean nitrogen mass balance of 91% ± 8% over 14 days. This study highlighted the compound's utility in understanding nitrification processes .

Study 2: Effects on Plant Growth

In another research project, this compound was applied to Chlorella vulgaris immobilized with Azospirillum brasilense. The results indicated that higher levels of intracellular ammonium were induced by the wild-type strains compared to mutants. This suggests that this compound can enhance nitrogen availability and subsequently improve plant growth .

Applications

This compound has several applications across different fields:

| Application | Description |

|---|---|

| Metabolic Research | Tracing nitrogen pathways in plants and microorganisms. |

| Agricultural Studies | Enhancing understanding of nutrient cycling and fertilizer efficiency. |

| Environmental Monitoring | Assessing nitrogen dynamics in ecosystems. |

| Food and Pharmaceutical Analysis | Used as a reagent for analyzing food additives and pharmaceuticals. |

Análisis De Reacciones Químicas

N-Acetylation

Ammonium-15N acetate facilitates acetylation of amines and anilines in acetic acid, forming labeled acetamides :

Secondary amines and substituted anilines achieve yields >80% under reflux .

Aldol Condensation

In PEG-400, it promotes tandem aldol condensation/aza-addition reactions. For example, 2-methyl-3-carbamoylpyrroles react with aldehydes to form fused cyclic products (e.g., 3a ) in 92% yield :

Epoxidation

In the presence of H₂O₂ and Mn catalysts, this compound acts as an additive for alkene epoxidation :

Reductive Amination

It serves as a nitrogen source in reductive amination, forming ¹⁵N-labeled amines .

Sulfoximine Formation

In hypervalent iodine(III) reactions, it provides ¹⁵N for NH-sulfoximines :

TCRT Mechanism

In three-component ring transformations (TCRT), this compound stabilizes intermediates like 17 and 20 , directing reaction pathways toward nitropyridines (e.g., 16a ) via bicyclic intermediates :

Electrochemical Sulfoximination

This compound participates in electrochemical NH-transfer, forming sulfoximines through iodonitrene intermediates ([PhI-¹⁵N]⁺) .

Reaction Optimization Data

| Parameter | Effect on Yield |

|---|---|

| Ammonium acetate (1 eq) | 40% yield after 5 h |

| Ammonium acetate (3 eq) | 88% yield after 4 h |

| Solvent (PEG-400) | Optimal; DMSO/EtOH reduce yield (40–80%) |

Comparison with Non-Labeled Analogs

| Property | This compound | Ammonium Acetate |

|---|---|---|

| Isotopic Purity | 98 atom % ¹⁵N | Natural abundance (99.6% ¹⁴N) |

| MS Detection Sensitivity | Enhanced ¹⁵N signals | Lower sensitivity |

| Cost | $280/g | $0.50/g |

Propiedades

IUPAC Name |

azanium;acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-IEOVAKBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[15NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.